molecular formula C19H25NO3 B13644622 Methyl 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate

Methyl 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate

Cat. No.: B13644622
M. Wt: 315.4 g/mol
InChI Key: RTNSFKJJCGPXRP-JYRVWZFOSA-N
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Description

Methyl 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate is an organic compound known for its antioxidant properties. It is widely used in various industries, including polymer stabilization, food preservation, and cosmetics. The compound’s structure features a cyano group, a hydroxyphenyl group, and tert-butyl groups, which contribute to its stability and effectiveness as an antioxidant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate typically involves the reaction of 2,6-di-tert-butylphenol with methyl acrylate under basic conditions. The reaction is catalyzed by inorganic bases such as sodium methanolate or potassium hydroxide. The process includes a Michael addition reaction followed by H-1,5 migration to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to improve yield and purity. For instance, using potassium hydroxide as a catalyst and controlling the reaction temperature and time can significantly enhance the yield, reaching up to 95% .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Ethers, esters, and other substituted phenolic compounds.

Scientific Research Applications

Methyl 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate has numerous applications in scientific research:

Mechanism of Action

The compound exerts its antioxidant effects by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The hydroxy group in the phenolic ring plays a crucial role in this process. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability and effectiveness as an antioxidant .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
  • Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
  • 2,6-Di-tert-butylphenol

Uniqueness

The combination of the cyano group with the antioxidant properties of the hydroxyphenyl and tert-butyl groups makes it a versatile compound with a wide range of applications .

Properties

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

methyl (Z)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C19H25NO3/c1-18(2,3)14-9-12(8-13(11-20)17(22)23-7)10-15(16(14)21)19(4,5)6/h8-10,21H,1-7H3/b13-8-

InChI Key

RTNSFKJJCGPXRP-JYRVWZFOSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(/C#N)\C(=O)OC

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=O)OC

Origin of Product

United States

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